Omeprazole Omeprazole 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole is a member of benzimidazoles and a sulfoxide.
Originally approved by the FDA in 1989, omeprazole is a proton-pump inhibitor, used to treat gastric acid-related disorders. These disorders may include gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid. This drug was the first clinical useful drug in its class, and its approval was followed by the formulation of many other proton pump inhibitor drugs. Omeprazole is generally effective and well-tolerated, promoting its popular use in children and adults.
Omeprazole is a Proton Pump Inhibitor. The mechanism of action of omeprazole is as a Proton Pump Inhibitor, and Cytochrome P450 2C19 Inhibitor.
Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole Magnesium (has salt form); Omeprazole Sodium (has salt form); Omeprazole; Sodium Bicarbonate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 73590-58-6
VCID: VC20740633
InChI: InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4 g/mol

Omeprazole

CAS No.: 73590-58-6

VCID: VC20740633

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Omeprazole - 73590-58-6

Description 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole is a member of benzimidazoles and a sulfoxide.
Originally approved by the FDA in 1989, omeprazole is a proton-pump inhibitor, used to treat gastric acid-related disorders. These disorders may include gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid. This drug was the first clinical useful drug in its class, and its approval was followed by the formulation of many other proton pump inhibitor drugs. Omeprazole is generally effective and well-tolerated, promoting its popular use in children and adults.
Omeprazole is a Proton Pump Inhibitor. The mechanism of action of omeprazole is as a Proton Pump Inhibitor, and Cytochrome P450 2C19 Inhibitor.
Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole Magnesium (has salt form); Omeprazole Sodium (has salt form); Omeprazole; Sodium Bicarbonate (component of) ... View More ...
CAS No. 73590-58-6
Product Name Omeprazole
Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Standard InChIKey SUBDBMMJDZJVOS-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Boiling Point 599.991 °C at 760 mmHg
Colorform Crystals from acetonitrile
White to off-white crystalline powde
Melting Point 156 °C
Physical Description Solid
Solubility 35.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.
In water, 82.3 mg/L at 25 °C /Estimated/
0.5 mg/mL
Synonyms H 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole
Vapor Pressure 9.2X10-13 mm Hg at 25 °C /Estimated/
Reference 1: Dohr J, Hunzelmann N, Brown A. [Immediate type reactions to proton pump inhibitors using pantoprazole and omeprazole as examples]. Hautarzt. 2017 Oct 30. doi: 10.1007/s00105-017-4075-4. [Epub ahead of print] German. PubMed PMID: 29085952. 2: Uchiyama T, Higurashi T, Kuriyama H, Kondo Y, Hata Y, Nakajima A. Oral esomeprazole vs injectable omeprazole for the prevention of hemorrhage after endoscopic submucosal dissection. World J Gastrointest Endosc. 2017 Oct 16;9(10):514-520. doi: 10.4253/wjge.v9.i10.514. PubMed PMID: 29085562; PubMed Central PMCID: PMC5648994. 3: Patel VB, Patel AD, Shah DA. Stability Indicating Liquid Chromatographic Method for Simultaneous determination of Aspirin and Omeprazole. Curr Drug Discov Technol. 2017 Oct 23. doi: 10.2174/1570163814666171023144105. [Epub ahead of print] PubMed PMID: 29065836. 4: Tangamornsuksan W, Thiansupornpong P, Morasuk T, Lohitnavy O, Lohitnavy M. A pharmacokinetic model of drug-drug interaction between clopidogrel and omeprazole at CYP2C19 in humans. Conf Proc IEEE Eng Med Biol Soc. 2017 Jul;2017:2704-2707. doi: 10.1109/EMBC.2017.8037415. PubMed PMID: 29060457. 5: Yasumuro O, Uchida S, Kashiwagura Y, Suzuki A, Tanaka S, Inui N, Watanabe H, Namiki N. Changes in gefitinib, erlotinib and osimertinib pharmacokinetics under various gastric pH levels following oral administration of omeprazole and vonoprazan in rats. Xenobiotica. 2017 Nov 17:1-7. doi: 10.1080/00498254.2017.1396379. [Epub ahead of print] PubMed PMID: 29057719. 6: Huang L, Qi DJ, He W, Xu AM. Omeprazole promotes carcinogenesis of fore-stomach in mice with co-stimulation of nitrosamine. Oncotarget. 2017 Jul 31;8(41):70332-70344. doi: 10.18632/oncotarget.19696. eCollection 2017 Sep 19. PubMed PMID: 29050283; PubMed Central PMCID: PMC5642558. 7: Collares-Pelizaro RVA, Santos JS, Nonino CB, Dos Reis Dias LA, Gaitani CM, Salgado W Jr. Correction to: Omeprazole Absorption and Fasting Gastrinemia After Roux-en-Y Gastric Bypass. Obes Surg. 2017 Oct 18. doi: 10.1007/s11695-017-2956-3. [Epub ahead of print] PubMed PMID: 29047048. 8: Veltri KT. Yosprala®: A Fixed Dose Combination of Aspirin and Omeprazole. Cardiol Rev. 2017 Oct 17. doi: 10.1097/CRD.0000000000000174. [Epub ahead of print] PubMed PMID: 29045287. 9: Kusama T, Toda A, Shimizu M, Uehara S, Inoue T, Uno Y, Utoh M, Sasaki E, Yamazaki H. Association with polymorphic marmoset cytochrome P450 2C19 of in vivo hepatic clearances of chirally separated R-omeprazole and S-warfarin using individual marmoset physiologically based pharmacokinetic models. Xenobiotica. 2017 Nov 10:1-6. doi: 10.1080/00498254.2017.1393121. [Epub ahead of print] PubMed PMID: 29034770. 10: Denisenko NP, Sychev DA, Sizova ZM, Smirnov VV, Ryzhikova KA, Sozaeva ZA, Grishina EA. Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Pharmgenomics Pers Med. 2017 Sep 27;10:253-259. doi: 10.2147/PGPM.S141935. eCollection 2017. PubMed PMID: 29033601; PubMed Central PMCID: PMC5628683.
PubChem Compound 4594
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator